![molecular formula C7H4BrClF2 B2953636 2-Chloro-3,4-difluorobenzyl bromide CAS No. 1805526-51-5](/img/structure/B2953636.png)
2-Chloro-3,4-difluorobenzyl bromide
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Overview
Description
“2-Chloro-3,4-difluorobenzyl bromide” is a chemical compound with the molecular formula C7H4BrClF2 . It is a colorless to yellow liquid . The IUPAC name for this compound is 1-(bromomethyl)-2-chloro-3,4-difluorobenzene .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3,4-difluorobenzyl bromide” consists of a benzene ring substituted with chlorine and fluorine atoms at positions 2 and 3,4 respectively, and a bromomethyl group at position 1 .Physical And Chemical Properties Analysis
“2-Chloro-3,4-difluorobenzyl bromide” is a colorless to yellow liquid . Its molecular weight is 241.46 . The compound is stored at 2-8°C .Scientific Research Applications
Synthesis of Benzothiophene-based Phosphonates
2-Chloro-3,4-difluorobenzyl bromide has been utilized in the synthesis of a series of benzothiophene-based phosphonates. These compounds are of interest due to their potential pharmacological properties and as intermediates in organic synthesis .
Organic Synthesis
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-3,4-difluorobenzyl bromide is used to create novel compounds that may have therapeutic effects. It is particularly valuable in the synthesis of small molecule drugs due to its reactivity and the ability to introduce fluorine atoms into the molecular structure, which can significantly alter a molecule’s biological activity.
Safety and Hazards
“2-Chloro-3,4-difluorobenzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3,4-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .
Mode of Action
2-Chloro-3,4-difluorobenzyl bromide can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom . This process can occur via either an SN1 or SN2 mechanism, depending on the specific conditions .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-3,4-difluorobenzyl bromide are primarily those involving the synthesis of aromatic compounds . The introduction of the 2-chloro-3,4-difluorobenzyl group can significantly alter the properties of the aromatic compound, potentially affecting its reactivity, stability, and interactions with other molecules .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Chloro-3,4-difluorobenzyl bromide depend on the specific biochemical pathways it affects. By modifying the structure of aromatic compounds, it can influence their biological activity, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,4-difluorobenzyl bromide. For example, the presence of other reactive species can compete with the benzylic position for reaction with the compound, potentially affecting its mode of action . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .
properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAGQIRDTHLVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluorobenzyl bromide |
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